4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl
Overview
Description
4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two oxirane (epoxy) groups attached to the 4 and 4’ positions of the biphenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be obtained through the coupling of two benzene rings.
Epoxidation: The introduction of oxirane groups is achieved through epoxidation reactions. This can be done using reagents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl may involve large-scale epoxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification methods to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane groups are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: The compound can participate in polymerization reactions to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acid or base catalysts can be employed to facilitate the ring-opening and polymerization reactions.
Solvents: Solvents such as dichloromethane, toluene, or dimethylformamide are often used to dissolve the reactants and control the reaction environment.
Major Products
Epoxy Resins: The primary products formed from the reactions of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl are epoxy resins, which have applications in various industries due to their excellent mechanical and thermal properties.
Scientific Research Applications
4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl has numerous applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of advanced epoxy resins with tailored properties for specific applications.
Materials Science: The compound is studied for its potential in creating high-performance materials with enhanced thermal and mechanical stability.
Biomedical Research: Researchers explore its use in drug delivery systems and biomedical coatings due to its biocompatibility and reactivity.
Industrial Applications: It finds use in the production of coatings, adhesives, and composite materials, offering improved performance and durability.
Mechanism of Action
The mechanism of action of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in polymerization processes to create cross-linked networks, resulting in materials with high strength and stability. The biphenyl core provides rigidity and contributes to the overall mechanical properties of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-diglycidylaniline): This compound also contains oxirane groups and is used in the synthesis of epoxy resins. it has a different core structure, which affects its reactivity and properties.
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline: Another epoxy-containing compound with applications in polymer chemistry, but with a different substitution pattern on the aromatic ring.
Uniqueness
4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and enhances the thermal and mechanical properties of the resulting polymers. Its specific substitution pattern allows for controlled reactivity and functionalization, making it a valuable compound in the synthesis of advanced materials.
Properties
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethyl)phenyl]phenyl]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-5-15(6-2-13(1)9-17-11-19-17)16-7-3-14(4-8-16)10-18-12-20-18/h1-8,17-18H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAICLUIVSNXGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189316 | |
Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81591-83-5 | |
Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81591-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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